molecular formula C12H9BrO2S B1302234 Methyl 4-(4-bromophenyl)thiophene-2-carboxylate CAS No. 26137-07-5

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

Cat. No. B1302234
CAS RN: 26137-07-5
M. Wt: 297.17 g/mol
InChI Key: DNVMJKVPBOOKHZ-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is a compound that can be inferred to have potential applications in various fields of chemistry, including polymer science, pharmaceuticals, and materials science. The compound's structure suggests it contains a thiophene ring, a common motif in organic electronics, and a bromophenyl group, which is often used in cross-coupling reactions to create more complex molecules.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, the copolymerization of 4-bromo-2-vinyl thiophene with other monomers like methyl methacrylate and n-butyl acrylate has been investigated, indicating that the brominated thiophene can be a very reactive monomer . Additionally, the synthesis of methyl 4′-bromomethyl biphenyl-2-carboxylate from 2-cyano-4′-methylbiphenyl through a multi-step process including hydrolysis, esterification, and bromination has been reported, which could provide insights into similar synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate were determined, which could provide a comparative basis for understanding the electronic properties of Methyl 4-(4-bromophenyl)thiophene-2-carboxylate . Similarly, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed by NMR, HRMS, FT-IR, and X-ray crystallography, which could be relevant for the structural analysis of the target compound .

Chemical Reactions Analysis

The reactivity of brominated thiophene derivatives has been the subject of several studies. For instance, the reactions of 4-methoxybenzo[b]thiophen and its derivatives under various conditions have been explored, which could shed light on the reactivity of the bromophenyl group in the target compound . Moreover, the addition reactions of dimethyl acetylenedicarboxylate to thioureas have been studied, providing insights into potential nucleophilic addition reactions involving the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from related research. For example, the direct bromination of ethyl 5-alkylthiophene-2-carboxylates has been studied, which could inform on the electrophilic bromination reactions and the stability of the bromophenyl group in the target compound . Additionally, the determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by HPLC assays could provide information on the solubility and potential metabolism of the target compound .

properties

IUPAC Name

methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMJKVPBOOKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374928
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

CAS RN

26137-07-5
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26137-07-5
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